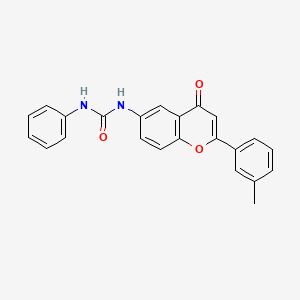![molecular formula C12H18N4 B2536623 1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine CAS No. 1444613-79-9](/img/structure/B2536623.png)
1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine” is a complex organic molecule that contains a piperazine ring, a prop-2-ynyl group, and a 2-methylpyrazol-3-yl group . Piperazine is a six-membered ring containing two nitrogen atoms, and pyrazole is a five-membered ring containing two nitrogen atoms. The presence of these nitrogen-containing rings suggests that this compound might have biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrazole rings would impart a certain degree of rigidity to the molecule, while the prop-2-ynyl group would provide some flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the piperazine and pyrazole rings, as well as the triple bond in the prop-2-ynyl group. These features could make the compound susceptible to reactions such as nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen-containing rings could make the compound polar and potentially soluble in water. The prop-2-ynyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique opportunities. When combined with organic ligands, Pt (II) cores form a diverse range of complexes. Cyclometalated Pt (II) complexes, in particular, serve as efficient organic light-emitting structures. Their photophysical and photochemical properties depend on the coordinating ligands. Bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, significantly enhance luminescence .
Synthesis of α-Methyl-β-(3-methylpyrazol-1-yl)- and α-Methyl-β-(5-methylpyrazol-1-yl)-carboxylic Acids
The compound can be used as a precursor for synthesizing carboxylic acids. Esterification of the title acids can be achieved via vinyl exchange reactions with vinyl acetate in the presence of a catalytic system (mercury acetate-trifluoroacetic acid) .
Morpholine Derivatives
By functionalizing the pyrazole moiety, 1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine can serve as a building block for morpholine derivatives. These derivatives find applications in various fields, including pharmaceuticals and materials science .
Direcciones Futuras
The study of compounds like “1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine” could be of interest in the field of medicinal chemistry, given the known biological activity of many piperazine and pyrazole derivatives. Future research could focus on synthesizing this compound and testing its biological activity .
Propiedades
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-3-6-15-7-9-16(10-8-15)11-12-4-5-13-14(12)2/h1,4-5H,6-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOHJUVAXKVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methyl-1h-pyrazol-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


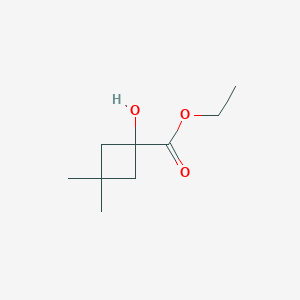
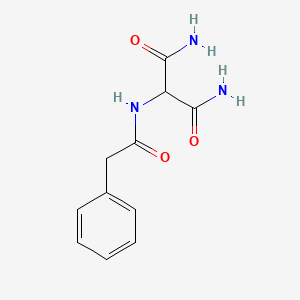
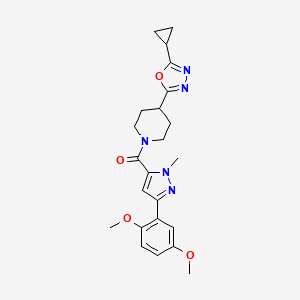
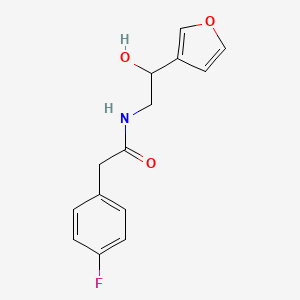
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2536557.png)
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2536561.png)
